molecular formula C12H16N2O2 B8108804 (3S,3aS,7aR)-3-(pyridin-2-yloxy)octahydropyrano[3,2-b]pyrrole

(3S,3aS,7aR)-3-(pyridin-2-yloxy)octahydropyrano[3,2-b]pyrrole

Cat. No.: B8108804
M. Wt: 220.27 g/mol
InChI Key: SCRAHVQESAVTKO-SCVCMEIPSA-N
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Description

(3S,3aS,7aR)-3-(pyridin-2-yloxy)octahydropyrano[3,2-b]pyrrole is a complex organic compound that features a pyridine ring attached to an octahydropyrano[3,2-b]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aS,7aR)-3-(pyridin-2-yloxy)octahydropyrano[3,2-b]pyrrole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrano[3,2-b]pyrrole core: This could be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the pyridin-2-yloxy group: This step might involve nucleophilic substitution or other coupling reactions to attach the pyridine ring to the core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the pyridine ring or the pyrano[3,2-b]pyrrole core.

    Reduction: Reduction reactions could modify functional groups within the molecule, affecting its reactivity and properties.

    Substitution: Various substitution reactions could be used to introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum might be used in coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S,3aS,7aR)-3-(pyridin-2-yloxy)octahydropyrano[3,2-b]pyrrole could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Industry

In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (3S,3aS,7aR)-3-(pyridin-2-yloxy)octahydropyrano[3,2-b]pyrrole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,3aS,7aR)-3-(pyridin-2-yloxy)octahydropyrano[3,2-b]pyrrole: can be compared with other pyrano[3,2-b]pyrrole derivatives or pyridine-containing compounds.

    Unique Features: Its unique structural features, such as the specific stereochemistry and the presence of both pyridine and pyrano[3,2-b]pyrrole moieties, might confer distinct chemical and biological properties.

Highlighting Uniqueness

The uniqueness of this compound could be highlighted by comparing its reactivity, stability, and biological activity with those of similar compounds.

Properties

IUPAC Name

(3S,3aS,7aR)-3-pyridin-2-yloxy-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-6-13-11(5-1)16-10-8-14-9-4-3-7-15-12(9)10/h1-2,5-6,9-10,12,14H,3-4,7-8H2/t9-,10+,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRAHVQESAVTKO-SCVCMEIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(CN2)OC3=CC=CC=N3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H](CN2)OC3=CC=CC=N3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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